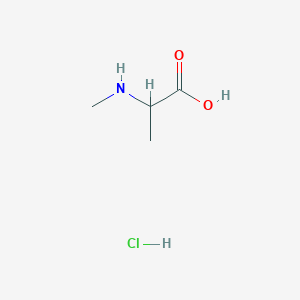

(S)-2-(Methylamino)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(Methylamino)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-2-(Methylamino)propanoic acid hydrochloride, also known as (S)-MeAIB, is an amino acid derivative that has garnered attention for its biological activity, particularly in metabolic processes and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Chemical Formula : C₅H₁₂ClNO₂

- CAS Number : 56970-74-2

- Molecular Structure : Characterized by a propanoic acid backbone with a methylamino group at the 2-position.

This compound interacts with various biological targets, influencing metabolic pathways and enzyme activities. Its mechanism includes:

- Enzyme Interaction : Acts as a substrate for enzymes involved in amino acid metabolism, potentially modulating the formation of key metabolites.

- Transporter Interaction : May interact with specific transporters, affecting cellular uptake and signaling pathways.

1. Metabolic Pathways

Research indicates that (S)-MeAIB plays a significant role in amino acid metabolism. It has been shown to:

- Influence the activity of enzymes such as branched-chain amino acid transaminases.

- Act as a competitive inhibitor for certain metabolic pathways, impacting the overall homeostasis of amino acids in cells.

2. Therapeutic Potential

(S)-MeAIB has been investigated for its potential therapeutic effects, particularly in:

- Cancer Treatment : Studies have explored its use as a boron carrier in Boron Neutron Capture Therapy (BNCT), showing promise in targeting tumor cells effectively .

- Metabolic Disorders : Its ability to modulate amino acid levels suggests potential applications in treating metabolic disorders related to amino acid imbalances .

Case Study 1: Boron Neutron Capture Therapy

A study evaluated the use of (S)-MeAIB as a boron carrier in BNCT. The findings included:

- In Vivo Efficacy : Enhanced accumulation of boron in tumor cells compared to normal tissues.

- Survival Rates : Higher survival rates were observed in tumor-bearing models treated with (S)-MeAIB compared to controls .

Case Study 2: Enzyme Kinetics

Research focusing on enzyme kinetics demonstrated that:

- (S)-MeAIB acts as a substrate for branched-chain amino acid transaminases.

- The compound exhibited competitive inhibition characteristics, suggesting its role in regulating enzyme activity related to amino acid metabolism.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (R)-2-(Methylamino)propanoic acid | Enantiomer with different stereochemistry | Similar metabolic roles but distinct interactions |

| 2-Methyl-3-(methylamino)propanoic acid | Additional methyl group at the 3-position | Significant in studies related to amino acid metabolism |

| 2-Methyl-2-(methylamino)propanoic acid | Substituted alanine derivative | Involved in enzyme kinetics and metabolic pathways |

Aplicaciones Científicas De Investigación

Drug Synthesis

(S)-2-(Methylamino)propanoic acid hydrochloride is utilized in the synthesis of various pharmaceuticals. Its structure allows it to serve as a precursor for the development of drugs targeting metabolic pathways and neurological disorders. The compound's ability to modulate amino acid levels suggests potential applications in treating metabolic disorders related to amino acid imbalances.

Neurobiology Studies

Research indicates that this compound may influence amino acid metabolism and interact with neurotransmitter systems. It has been studied for its neurotoxic properties, particularly in relation to β-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases . Case studies have shown that BMAA can induce excitotoxic effects, leading to neuronal damage, making this compound relevant in neuropharmacological research.

Radiopharmaceutical Development

The compound has been employed in the synthesis of radiolabeled analogs for positron emission tomography (PET) imaging. For instance, studies have demonstrated the synthesis and biological evaluation of (S)-2-amino-3-[^18F]fluoro-2-methylpropanoic acid as a PET tracer for glioblastoma imaging . These tracers help visualize tumor metabolism and assess treatment responses.

Case Study 1: Tumor Imaging with Radiolabeled Tracers

In a study involving rats with intracranial tumors, (S)-2-amino-3-[^18F]fluoro-2-methylpropanoic acid showed high tumor-to-normal brain uptake ratios (up to 115:1). This indicates its potential as a highly effective imaging agent for glioblastoma detection . The study highlighted the importance of amino acid transport systems in facilitating the uptake of these tracers in tumor cells.

Case Study 2: Neurotoxicity Assessment

Research on BMAA's neurotoxic effects has shown that this compound could play a role in understanding the mechanisms behind neurodegenerative diseases. In vivo studies revealed that high doses could lead to significant brain concentrations, raising concerns about its safety profile when used therapeutically .

Table 1: Comparison of Uptake Ratios in Tumor Studies

| Compound | Tumor Uptake Ratio | Normal Brain Uptake Ratio |

|---|---|---|

| (S)-[^18F]FAMP | 20:1 | 1:1 |

| (R)-[^18F]FAMP | 15:1 | 1:1 |

| (S)-[^18F]fluoro-2-methylpropanoic acid | 115:1 | 1:1 |

Table 2: Neurotoxic Effects of BMAA

| Study Type | Dose Range (mg/kg) | Observed Effects |

|---|---|---|

| Acute Administration | 25 - 400 | Neuronal damage; excitotoxicity |

| Chronic Administration | >100 | Elevated brain levels; toxicity risk |

Propiedades

IUPAC Name |

(2S)-2-(methylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXBNPBZWXNBGN-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.